molecular formula C17H15NO3 B11716163 Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate

Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate

Cat. No.: B11716163
M. Wt: 281.30 g/mol
InChI Key: DKIHIAJYPFBLEA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate involves several steps. One common method includes the reaction of 1-naphthylmethylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate can be compared with other oxazole derivatives such as:

This compound stands out due to its specific naphthylmethyl group, which imparts unique chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-20-17(19)15-11-21-16(18-15)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIHIAJYPFBLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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